molecular formula C17H25N3O7S B2452223 N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-97-7

N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2452223
CAS No.: 874805-97-7
M. Wt: 415.46
InChI Key: KBBKJVOOWFCTQT-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound It is characterized by the presence of an oxalamide group, a dimethoxyethyl group, and a tosyloxazolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Dimethoxyethyl Group: This step involves the reaction of the intermediate with 2,2-dimethoxyethanol in the presence of a suitable catalyst.

    Attachment of the Tosyloxazolidinylmethyl Group: This is usually done by reacting the intermediate with a tosylated oxazolidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyloxazolidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,2-dimethoxyethyl)-N2-(methyl)oxalamide: Lacks the tosyloxazolidinylmethyl group.

    N1-(2,2-dimethoxyethyl)-N2-((3-hydroxyoxazolidin-2-yl)methyl)oxalamide: Contains a hydroxy group instead of a tosyl group.

Uniqueness

N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to the presence of the tosyloxazolidinylmethyl group, which may confer specific reactivity and properties not found in similar compounds.

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O7S/c1-12-4-6-13(7-5-12)28(23,24)20-8-9-27-14(20)10-18-16(21)17(22)19-11-15(25-2)26-3/h4-7,14-15H,8-11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBKJVOOWFCTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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